2-Methoxy-1-(m-tolyl)ethanamine
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Overview
Description
2-Methoxy-1-(m-tolyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of ethanamine, where the amino group is substituted with a methoxy group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(m-tolyl)ethanamine typically involves the following steps:
Aldimine Formation: The starting material, ethanolamine, undergoes azeotropic dehydration with benzaldehyde to form an aldimine intermediate.
Methylation: The aldimine is then methylated under alkaline conditions to introduce the methoxy group.
Deprotection and Alkalization: The final step involves removing the protecting group and alkalizing the product, followed by rectification to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(m-tolyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
2-Methoxy-1-(m-tolyl)ethanamine has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(m-tolyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: Similar in structure but lacks the methylphenyl group.
2-Methylphenethylamine: Shares the phenethylamine backbone but differs in functional groups.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Contains an indole ring instead of a methylphenyl group.
Uniqueness
2-Methoxy-1-(m-tolyl)ethanamine is unique due to the presence of both methoxy and methylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methoxy-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3 |
InChI Key |
BIEJXDJKWHAMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(COC)N |
Origin of Product |
United States |
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